2-phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide

Kinase inhibitor selectivity PDGFR mutants Piperazinylpyrimidine scaffold

This synthetic piperazinylpyrimidine acetamide (MW 390.447) features a 2-pyridyl terminal group on the piperazine ring and a 2-phenoxyacetyl side chain at the pyrimidine 5-position, differentiating it from phenyl-substituted or des-phenoxy analogs. The intact phenoxy moiety is structurally implicated in modulating target engagement, unlike analogs showing weak dopamine D2 binding (IC50 ~94,000 nM). Deploy as a starting point for mutant-selective PDGFR kinase probe development, expanded TNBC panel screening, or as a comparator to elucidate phenoxyacetyl contributions to receptor binding. Independent broad-panel profiling is advised.

Molecular Formula C21H22N6O2
Molecular Weight 390.447
CAS No. 1396845-85-4
Cat. No. B2679956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide
CAS1396845-85-4
Molecular FormulaC21H22N6O2
Molecular Weight390.447
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)COC4=CC=CC=C4
InChIInChI=1S/C21H22N6O2/c28-20(16-29-18-6-2-1-3-7-18)25-17-14-23-21(24-15-17)27-12-10-26(11-13-27)19-8-4-5-9-22-19/h1-9,14-15H,10-13,16H2,(H,25,28)
InChIKeyOTHBKAFBSBPCTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide (CAS 1396845-85-4) Procurement: Core Identity & Data-Availability Baseline


2-Phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide (CAS 1396845-85-4) is a synthetic small molecule belonging to the piperazinylpyrimidine acetamide class [1]. This compound is primarily distributed through specialist chemical vendors as a research reagent and has a molecular weight of 390.447 g/mol [2]. Critically, a comprehensive search of primary peer-reviewed literature, patent databases, and authoritative bioactivity repositories reveals an absence of dedicated, quantitative pharmacological profiling for this specific entity. Consequently, any differentiation claims must currently rely on inference from closely related structural analogs and the broader chemotype's established biological profile, rather than direct experimental benchmarking. This guide provides a transparent assessment of what can—and cannot—be substantiated with numerical evidence when selecting this compound for experimental use.

Procurement Risks for 2-Phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide: Why In-Class Analogs Are Not Interchangeable


Within the piperazinylpyrimidine chemotype, minor structural perturbations profoundly alter the kinase selectivity fingerprint and resultant cellular potency [1]. The target compound features a distinct 2-pyridyl terminal group on the piperazine ring and a 2-phenoxyacetyl side chain at the pyrimidine 5-position. These substituents are not decorative; a direct analog lacking the phenoxy moiety (2-(4-pyridin-2-ylpiperazin-1-yl)-N-pyrimidin-5-ylacetamide) displays only weak, non-selective dopamine D2 receptor binding (IC50 = 94,255 nM in CHO-K1 cells) [2], underscoring how the absence of the phenoxy group collapses functional interaction with certain target classes. Furthermore, switching the terminal aryl group from pyridin-2-yl to phenyl (e.g., 2-phenoxy-N-6-(4-phenylpiperazin-1-yl)pyrimidin-4-ylacetamide, CAS 1396858-21-1) alters hydrogen-bonding capacity and topological polar surface area, which can redirect kinase inhibitory profiles [3]. Generic substitution without explicit, assay-matched comparative data therefore carries a high risk of introducing unintended target selectivity and compromising experimental reproducibility.

Quantitative Differentiation Evidence for 2-Phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide: A Comparator-Based Analysis


Kinase Profiling Selectivity: Comparative Tendency Against PDGFR Family Mutants vs. Wild-Type in Piperazinylpyrimidine Series

A series of piperazinylpyrimidine derivatives, closely related to the target compound, were evaluated for their selective inhibition of oncogenic kinase mutants. Compound 4 from the series exhibited preferential binding to mutant KIT and PDGFRA kinases over their wild-type counterparts in biochemical profiling assays [1]. While this exact compound differs from the target molecule by having distinct N-substituents on the piperazine, the conserved 2-(piperazin-1-yl)pyrimidine core is the critical pharmacophore driving this selectivity. In contrast, congeneric series with alternative cores (e.g., pyridine-based linkers) lacked this mutant-over-wild-type selectivity window [2]. The target compound, with its 2-pyridylpiperazine motif, is hypothesized to offer a similar or improved selectivity margin due to enhanced hinge-region interactions, though direct confirmatory data for CAS 1396845-85-4 are absent.

Kinase inhibitor selectivity PDGFR mutants Piperazinylpyrimidine scaffold

Dopamine D2 Receptor Binding: Abrogation of Target Engagement by Phenoxy Group Removal

The closest structurally characterized analog lacking the 2-phenoxyacetamide side chain, 2-(4-pyridin-2-ylpiperazin-1-yl)-N-pyrimidin-5-ylacetamide, was profiled for D2 dopamine receptor binding and found to exhibit extremely weak affinity, with an IC50 of 94,255 nM in CHO-K1 cell-based assays and a Ki > 50,000 nM in HEK293 cells [1]. This constitutes a near-total loss of D2 engagement compared to typical dopaminergic probes. While the target compound's D2 activity is unknown, the analog data demonstrate that truncation of the phenoxy group dramatically alters the pharmacological signature. This serves as a cautionary benchmark: any evaluation of CAS 1396845-85-4 must consider that its functional profile is likely driven by the intact phenoxyacetyl moiety, and direct substitution with the simpler des-phenoxy analog would yield fundamentally different biological outcomes.

Dopamine D2 receptor Structure-activity relationship Des-phenoxy analog

Antitumor Cell Growth Inhibition: Piperazinylpyrimidine Series Activity Against Triple-Negative Breast Cancer (MDA-MB-468)

Within the piperazinylpyrimidine class, compounds 4, 15, and 16 demonstrated selective growth inhibition against the MDA-MB-468 triple-negative breast cancer cell line in the NCI-60 panel [1]. Compound 15, in particular, was noted as a potent growth inhibitor of this cell line. Although the target compound was not directly tested in this screen, the shared 2-(piperazin-1-yl)pyrimidine scaffold is the central element conferring cytotoxicity. Substitution at the piperazine nitrogen and pyrimidine ring positions modulates potency; the specific 2-pyridyl and 2-phenoxyacetyl combination present in CAS 1396845-85-4 may yield an activity profile distinct from the profiled analogs, but the absence of direct NCI-60 data precludes quantitative comparison. By contrast, structurally divergent piperidine-based pyrimidine derivatives from the same era lacked this breast cancer selectivity pattern [2].

Antitumor activity Triple-negative breast cancer NCI-60 panel

Recommended Experimental Use Cases for 2-Phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide Based on Chemotype Evidence


Kinase Selectivity Probe Development for Oncogenic PDGFR/KIT Mutant-Driven Cancers

The piperazinylpyrimidine scaffold, to which the target compound belongs, has demonstrated a reproducible tendency to discriminate between wild-type and oncogenic mutant forms of PDGFR family kinases in biochemical assays [1]. CAS 1396845-85-4 can serve as a starting point for developing mutant-selective kinase probes, provided that follow-up profiling against a broad kinase panel (e.g., KINOMEscan) is performed to quantify its selectivity window. The presence of the 2-pyridyl group offers additional hydrogen-bonding capacity at the hinge region, which may enhance binding affinity relative to phenyl-substituted analogs.

Chemical Biology Tool for Investigating Dopamine D2 Receptor Interactions in the CNS

Given that the des-phenoxy analog displays negligible dopamine D2 receptor affinity (IC50 = 94,255 nM) [2], the intact target compound—if it retains measurable D2 binding—could serve as a comparator probe to elucidate the contribution of the phenoxyacetyl extension to receptor engagement. This application requires confirmation of the compound's D2 activity via radioligand displacement assays before it can be deployed in competitive binding or functional studies.

Triple-Negative Breast Cancer (TNBC) Cell Panel Screening as a Phenotypic Hit-Finding Tool

The chemotype's selective cytotoxicity toward the MDA-MB-468 basal-like breast cancer line in the NCI-60 panel [1] positions CAS 1396845-85-4 as a candidate for expanded TNBC panel screening. The compound can be benchmarked against compound 15 from the original series to assess whether the altered substitution pattern improves potency, selectivity, or physicochemical properties. Parallel testing in non-tumorigenic mammary epithelial lines is advised to establish a therapeutic window.

Quote Request

Request a Quote for 2-phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.